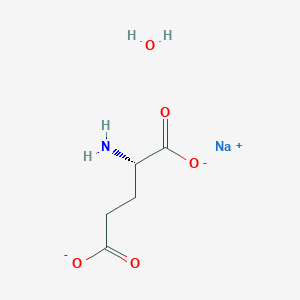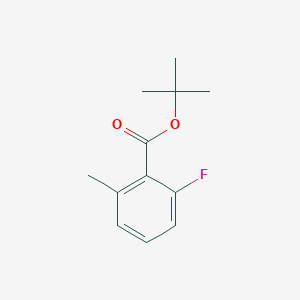
tert-Butyl 2-fluoro-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-6-methylbenzoate typically involves the esterification of 2-fluoro-6-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used but could include various substituted benzoates.
Scientific Research Applications
tert-Butyl 2-fluoro-6-methylbenzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals and in drug discovery research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl benzoate
- tert-Butyl 4-fluorobenzoate
- tert-Butyl 2-methylbenzoate
Comparison: tert-Butyl 2-fluoro-6-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1441004-38-1 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
GGQHFGHCNVOXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B11741610.png)
amine](/img/structure/B11741618.png)
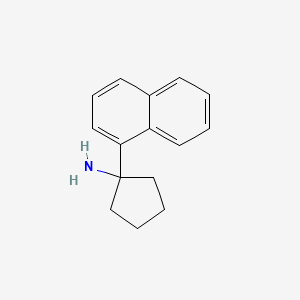
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11741631.png)
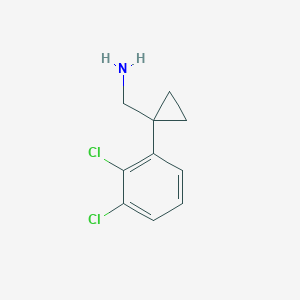
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741645.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)
amine](/img/structure/B11741657.png)
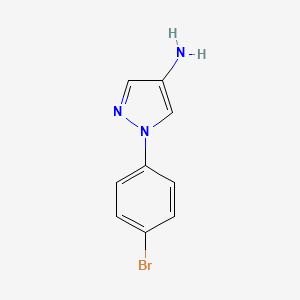
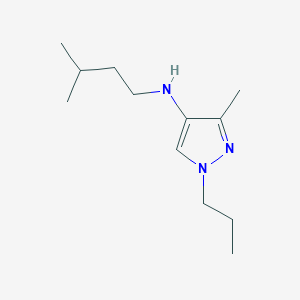
![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
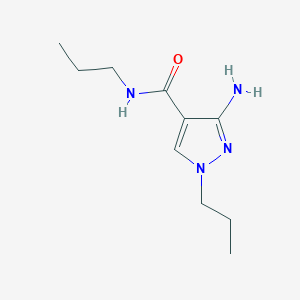
![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
